PEG3 Spacer Achieves Optimal GFP-HaloTag7 Degradation vs. PEG2 and PEG4 Analogs
A systematic linker length study comparing HaloPROTACs assembled with PEG2, PEG3, and PEG4 spacers showed that three ethylene glycol units (PEG3) were optimal for GFP-HaloTag7 degradation [1]. HaloPROTAC 1 (PEG2 linker) achieved less than 20% degradation after 24 h treatment at 2.5 μM, while the PEG3-containing analog (HaloPROTAC 2) reached nearly 70% degradation under identical conditions [1]. HaloPROTAC 3 (mid-length with PEG3) showed no auto-inhibition and higher maximal degradation, whereas HaloPROTAC 4 (longer linker) exhibited significant auto-inhibition at higher concentrations .
| Evidence Dimension | Percent degradation of GFP-HaloTag7 stably expressed in HEK 293 cells |
|---|---|
| Target Compound Data | Cl-C6-PEG3-C3-acid (PEG3 spacer); assembled into HaloPROTAC 2 yielding ~70% degradation at 2.5 μM |
| Comparator Or Baseline | HaloPROTAC 1 with PEG2 linker: <20% degradation at 2.5 μM; HaloPROTAC 4 with PEG4 linker: auto-inhibition observed at higher concentrations |
| Quantified Difference | PEG3 linker provides >3.5-fold improvement in degradation efficiency over PEG2 linker at the same concentration, without the auto-inhibition seen with longer PEG4 linkers |
| Conditions | HEK 293 cells stably expressing GFP-HaloTag7; 24 h treatment; quantified by flow cytometry measuring mean fluorescence intensity |
Why This Matters
Procurement of the PEG3 spacer is required to achieve the empirically determined optimal degradation efficiency, as PEG2 is markedly inferior and PEG4 causes self-inhibition.
- [1] Anjiechem, 'HaloPROTAC 2' product page (citing data from Buckley et al., 'HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins,' ACS Chem. Biol., 2015). View Source
